

"1-(4-Methylnaphthalen-1-yl)ethanone" theoretical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Methylnaphthalen-1-yl)ethanone

Cat. No.: B1581805

[Get Quote](#)

An In-depth Technical Guide to the Theoretical Properties of **1-(4-Methylnaphthalen-1-yl)ethanone**

Introduction

1-(4-Methylnaphthalen-1-yl)ethanone, a member of the aryl alkyl ketone family, is a significant organic compound primarily utilized as a sophisticated intermediate in synthetic chemistry. Its molecular architecture, featuring a naphthalene core substituted with both a methyl and an acetyl group, provides a versatile platform for the construction of more complex molecular entities. This guide offers a detailed exploration of its theoretical properties, synthesis, and spectral characteristics, providing foundational knowledge for researchers in drug discovery and material science. The compound is identified by the CAS Number 28418-86-2.^[1]

Physicochemical and Structural Properties

The fundamental properties of **1-(4-Methylnaphthalen-1-yl)ethanone** are dictated by its chemical structure. The fusion of a bicyclic aromatic system with alkyl and carbonyl functionalities imparts a unique combination of stability and reactivity.

Molecular Structure

The molecule consists of a naphthalene ring system where an acetyl group ($\text{C}(\text{O})\text{CH}_3$) is attached at the C1 position and a methyl group (CH_3) at the C4 position.

Caption: Molecular structure of **1-(4-Methylnaphthalen-1-yl)ethanone**.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	28418-86-2	[1]
Molecular Formula	$\text{C}_{13}\text{H}_{12}\text{O}$	[1]
Molecular Weight	184.23 g/mol	[1]
Storage	Sealed in dry, room temperature	[1]

Crystallographic Insights

X-ray crystallography studies reveal that in the solid state, the two aromatic rings of the naphthalene core are nearly coplanar, with a dihedral angle of $2.90(3)^\circ$. [2] The structure is further stabilized by an intramolecular $\text{C-H}\cdots\text{O}$ hydrogen bond, which creates a non-planar six-membered ring. In the crystal lattice, molecules are linked by intermolecular $\text{C-H}\cdots\text{O}$ hydrogen bonds. [2]

Synthesis and Chemical Reactivity

The primary route for synthesizing **1-(4-Methylnaphthalen-1-yl)ethanone** is through the Friedel-Crafts acylation of 1-methylnaphthalene. This electrophilic aromatic substitution is a cornerstone of synthetic organic chemistry for attaching acyl groups to aromatic rings.

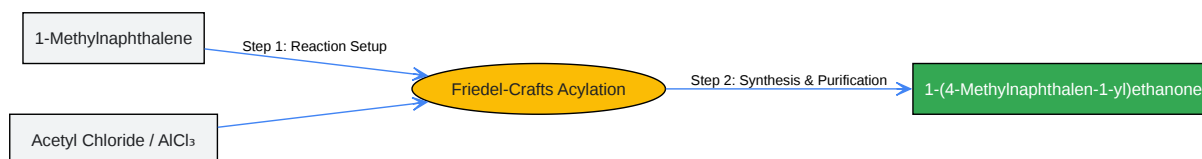
Protocol: Friedel-Crafts Acylation

The reaction involves treating 1-methylnaphthalene with an acylating agent, such as acetyl chloride (CH_3COCl) or acetic anhydride ($(\text{CH}_3\text{CO})_2\text{O}$), in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl_3).

Step-by-Step Methodology:

- **Catalyst-Acylating Agent Complex Formation:** The Lewis acid (AlCl_3) activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion (CH_3CO^+).
- **Electrophilic Attack:** The electron-rich naphthalene ring of 1-methylnaphthalene attacks the acylium ion. The substitution pattern is directed by the existing methyl group. Acylation of naphthalene preferentially occurs at the α -position (C1) due to the higher stability of the resulting carbocation intermediate.^{[3][4]} The methyl group at C1 further activates the ring, and acylation occurs at the peri-position (C4 is sterically hindered, making the other ring's C1 equivalent, which is C8, a likely site, but literature points to the C4-substituted product's existence).
- **Aromatization:** A proton is eliminated from the intermediate, restoring the aromaticity of the naphthalene ring and yielding the final ketone product.
- **Workup:** The reaction is quenched, typically with a cold acid solution, to decompose the aluminum chloride complexes. The organic product is then extracted, purified, and characterized.

The choice of solvent significantly influences the regioselectivity of naphthalene acylation. Non-polar solvents like dichloromethane or carbon disulfide favor α -substitution (kinetic control), whereas polar solvents like nitrobenzene can lead to the more thermodynamically stable β -substituted product.^[4]



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-(4-Methylnaphthalen-1-yl)ethanone**.

Theoretical Spectroscopic Profile

Spectroscopic techniques are essential for confirming the structure of synthesized **1-(4-Methylnaphthalen-1-yl)ethanone**. The following sections detail the predicted spectral data based on its molecular structure.

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, acetyl, and methyl protons.

- **Aromatic Protons (6H):** These protons on the naphthalene ring would appear as a complex series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the electronic environment and spatial relationships.
- **Acetyl Protons (3H):** The three protons of the acetyl group's methyl are not coupled to other protons and will therefore appear as a sharp singlet. This signal is expected around 2.7 ppm.
- **Naphthyl-Methyl Protons (3H):** The protons of the methyl group attached directly to the naphthalene ring will also appear as a singlet, likely in the range of 2.5-2.8 ppm.[\[5\]](#)

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information on the carbon framework.

- **Aromatic Carbons (10C):** The ten carbons of the naphthalene ring will produce multiple signals in the aromatic region (120-140 ppm). Carbons directly attached to substituents (quaternary carbons) will have distinct chemical shifts.
- **Carbonyl Carbon (1C):** The ketone's carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of 195-205 ppm.
- **Acetyl Methyl Carbon (1C):** The carbon of the acetyl's methyl group is expected to have a signal around 25-30 ppm.
- **Naphthyl-Methyl Carbon (1C):** The carbon of the methyl group on the naphthalene ring will appear in the aliphatic region, likely around 19-22 ppm.[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a few characteristic absorption bands that confirm the presence of key functional groups.

- **C=O Stretch (Ketone):** A strong, sharp absorption band is expected in the region of 1680-1695 cm^{-1} , which is characteristic of an aryl ketone.
- **C-H Stretch (Aromatic):** Multiple weak to medium bands above 3000 cm^{-1} are indicative of the C-H bonds on the naphthalene ring.
- **C-H Stretch (Aliphatic):** Bands just below 3000 cm^{-1} , likely around 2920-2960 cm^{-1} , correspond to the C-H stretches of the two methyl groups.^[6]
- **C=C Stretch (Aromatic):** Several bands in the 1450-1600 cm^{-1} region are due to the carbon-carbon double bond stretching within the aromatic ring.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the compound will produce a molecular ion peak and characteristic fragment ions.

- **Molecular Ion (M^+):** The parent peak should correspond to the molecular weight of the compound, appearing at $m/z = 184$.
- **Major Fragmentation:** A prominent fragment is expected from the cleavage of the acetyl group (loss of CH_3CO), resulting in a base peak at $m/z = 141$ ($[M-43]^+$). Another significant fragment would be the acylium ion $[\text{CH}_3\text{CO}]^+$ at $m/z = 43$.

Safety and Handling

While specific safety data for **1-(4-Methylnaphthalen-1-yl)ethanone** is limited, data for structurally related compounds like 1-methylnaphthalene and other ketones provide a basis for safe handling protocols.

- **Hazards:** The compound may be harmful if swallowed, inhaled, or comes into contact with skin.^{[1][7][8]} It may cause skin and serious eye irritation.^[7] Like many naphthalene derivatives, it is expected to be toxic to aquatic life with long-lasting effects.^{[8][9]}

- Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.^[10] Avoid breathing vapors or dust. Keep away from heat, sparks, and open flames.^[9]
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.^{[1][9]}

Potential Applications in Research and Development

1-(4-Methylnaphthalen-1-yl)ethanone is not an end-product but a valuable precursor in multi-step organic synthesis. Its bifunctional nature—a reactive ketone and a modifiable aromatic system—allows for diverse chemical transformations.

- Pharmaceutical Research: The naphthalene scaffold is a common motif in bioactive molecules. The ketone functionality can be reduced to an alcohol, converted into an amine via reductive amination, or used in condensation reactions to build more complex heterocyclic systems for drug discovery programs.
- Material Science: Naphthalene derivatives are investigated for their optoelectronic properties. The conjugated aromatic system in this compound makes it a potential building block for developing organic light-emitting diodes (OLEDs) or other functional organic materials.^[11]

Conclusion

1-(4-Methylnaphthalen-1-yl)ethanone is a well-defined chemical entity with predictable theoretical properties. Its synthesis via Friedel-Crafts acylation is a standard and scalable process, and its structure can be unequivocally confirmed through modern spectroscopic methods. As a versatile synthetic intermediate, it holds potential for the development of novel pharmaceuticals and advanced materials, making a thorough understanding of its chemical nature essential for researchers in the field.

References

- CPACChem. (2023).
- NIST. Ethanone, 1-(4-methylphenyl)-. [\[Link\]](#)
- PubChem. 1-(4-Acetyl-6-methylnaphthalen-2-yl)ethanone. [\[Link\]](#)

- PubChem. 1-(4-(Difluoromethyl)naphthalen-1-yl)ethanone. [Link]
- Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S1, 20-22. [Link]
- Organic Chemistry Portal.
- Hu, Y. H., et al. (2008). 1-(4-Methyl-1-naphth-yl)ethanone. Acta Crystallographica Section E, 64(Pt 12), o2307. [Link]
- Fieser, L. F., & Seligman, A. M. (1935). PRODUCTS OF FRIEDEL-CRAFTS ACYLATION OF @-SUBSTITUTED NAPHTHALENES. Journal of the American Chemical Society, 57(1), 164-166. [Link]
- NIST. Ethanone, 1-(4-methylphenyl)-. [Link]
- PubChem. 1-(4-Bromonaphthalen-1-yl)ethanone. [Link]
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]
- Biological Magnetic Resonance Bank. 1-methylnaphthalene. [Link]
- Google Patents.
- Cheméo. Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). [Link]
- ResearchGate. Theoretical (a) and experimental (b) FT-IR spectrum of 1-methylnaphthalene. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 28418-86-2|1-(4-Methylnaphthalen-1-yl)ethanone|BLD Pharm [bldpharm.com]
- 2. 1-(4-Methyl-1-naphth-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myttex.net [myttex.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. bmse000531 1-methylnaphthalene at BMRB [bmr.io]
- 6. researchgate.net [researchgate.net]
- 7. cpachem.com [cpachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Buy 1-(4-Bromonaphthalen-1-yl)ethanone | 46258-62-2 [smolecule.com]
- To cite this document: BenchChem. ["1-(4-Methylnaphthalen-1-yl)ethanone" theoretical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1581805#1-4-methylnaphthalen-1-yl-ethanone-theoretical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com